molecular formula C12H19N3O B1174569 Reactive yellow 143 CAS No. 145808-15-7

Reactive yellow 143

Cat. No.: B1174569
CAS No.: 145808-15-7
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Description

Contextualization within Reactive Dye Chemistry and Industrial Application

Reactive dyes are synthetic organic compounds characterized by the presence of a reactive group that forms a covalent bond with the fiber molecule, typically under alkaline conditions. This covalent linkage results in dyeings with high wash fastness and brilliant shades. Reactive Yellow 143 belongs to this class, specifically identified as a single azo class dye worlddyevariety.com. Its structure contains chromophore groups responsible for its color and auxochrome groups that contribute to water solubility and the ability to fix to textile fibers researchgate.net.

Reactive dyes, including this compound, are extensively utilized in the textile industry for dyeing various fiber materials, with a particular emphasis on cellulosic fibers like cotton researchgate.net. They are also gaining popularity for use on polyamide substrates researchgate.net. The application process typically involves alkaline conditions to facilitate the reaction between the dye's reactive group and the hydroxyl groups of cellulose (B213188) fibers mdpi.com. This process, however, is not entirely efficient, with a portion of the dye undergoing hydrolysis and remaining unfixed in the wastewater mdpi.cominpressco.com.

Significance of this compound in Textile Coloration and Associated Environmental Challenges

This compound imparts a colourful green-light yellow shade to textiles worlddyevariety.comchemicalbook.com. Its significance in textile coloration stems from the desirable fastness properties achieved through the covalent bond formation with the fiber mdpi.com. However, the extensive use of reactive dyes, including this compound, in the textile industry is a major contributor to environmental pollution iwaponline.comresearchgate.net.

The primary environmental challenge associated with this compound is its presence in textile wastewater. Due to incomplete fixation during the dyeing process, a considerable percentage of the dye is discharged in the effluent mdpi.com. This colored wastewater poses significant risks to aquatic ecosystems by reducing light penetration, which inhibits photosynthesis researchgate.netnih.gov. Furthermore, reactive dyes and their potential degradation byproducts can be toxic to aquatic life iwaponline.comresearchgate.net. The complex aromatic structures of these dyes contribute to their persistence and resistance to conventional wastewater treatment methods nih.govgnest.org. The high solubility of reactive dyes also makes their removal from wastewater challenging iwaponline.com.

Evolution of Research Trajectories Pertaining to this compound

Research concerning this compound has evolved significantly, primarily driven by the need to mitigate its environmental impact. Early research likely focused on the synthesis and application of the dye, optimizing dyeing parameters to achieve desired shades and fastness properties. As the environmental consequences of textile wastewater became more apparent, research trajectories shifted towards the development of effective treatment methods for dye removal and degradation.

Current research prominently features investigations into various physical, chemical, and biological methods for treating wastewater containing reactive dyes, including this compound iwaponline.comresearchgate.net. This includes studies on adsorption using various materials mdpi.comresearchgate.netgnest.org, advanced oxidation processes (AOPs) like photocatalysis and Fenton processes bibliotekanauki.plresearchgate.net, and biological degradation using bacteria and fungi researchgate.netscirp.orgkwarastatepolytechnic.edu.ngresearchgate.netsciepub.comnih.gov. The focus has been on improving the efficiency, cost-effectiveness, and environmental friendliness of these treatment methods.

Properties

CAS No.

145808-15-7

Molecular Formula

C12H19N3O

Synonyms

Reactive yellow 143

Origin of Product

United States

Environmental Occurrence, Distribution, and Transformation of Reactive Yellow 143

Presence and Quantification in Textile Industry Effluents

Textile dyeing processes are significant contributors to industrial wastewater pollution, with approximately 10-15% of the dyes used being released into effluents. nih.govtsijournals.com Reactive dyes, due to their high water solubility and incomplete fixation to fibers, are particularly prevalent in this wastewater. iwaponline.com While specific quantification data for Reactive Yellow 143 in textile effluents is not extensively detailed in the provided search results, studies on similar reactive yellow dyes, such as Reactive Yellow 145 (RY 145), indicate their presence in simulated and real textile wastewater at concentrations ranging from 100 to 300 mg/L. iwaponline.com The discharge of such effluents, laden with reactive dyes, contributes to high chemical oxygen demand (COD), biological oxygen demand (BOD), and turbidity in receiving water bodies. iwaponline.comtsijournals.com

Environmental Fate and Persistence in Aquatic and Terrestrial Systems

Reactive dyes, including this compound, are known for their persistence in the environment. iwaponline.com Their chemical structure, often containing azo groups, contributes to their stability and resistance to conventional degradation processes. iwaponline.commst.dk This persistence can lead to bioaccumulation and disruption of microbial ecosystems in the long term. iwaponline.com

In aquatic systems, the presence of dyes hinders solar penetration, inhibiting photosynthesis and impacting aquatic life. iwaponline.comkwarastatepolytechnic.edu.ngmdpi.com Reactive dyes have been detected in various environmental samples, including water, suspended particles, sediment, and wild fish, illustrating their tangible environmental impact. iwaponline.com

In terrestrial systems, the presence of textile effluent in soil can lead to the clogging of soil pores, potentially reducing productivity. mdpi.com While information specifically on this compound's persistence and distribution in soil is limited in the search results, the general recalcitrant nature of reactive dyes suggests they can persist in soil environments as well.

Identification and Characterization of Environmental Byproducts and Transformation Pathways

The degradation of reactive dyes can occur through various pathways, including biological and chemical processes. Azo dyes, which constitute a significant portion of industrial dyes, contain a chromophoric azo group (-N=N-). iwaponline.comkwarastatepolytechnic.edu.ng The breakdown of this bond can release aromatic amines as byproducts. researchgate.net Some dyes and their transformation products are reported to be mutagenic or carcinogenic. nih.gov

Research on the biodegradation of "Reactive Yellow Dye" by white rot fungi like Pleurotus pulmonarius has shown the degradation of the dye into lower molecular weight compounds. kwarastatepolytechnic.edu.ngresearchgate.net Identified byproducts included 2-methyl 3-hydroxypyrone, 1-hydroxy 2,4dichloro benzene (B151609), 4-hepten-3-one, 3-chloro-4-methyl-2-pentanol, 4-hydroxyphenethyl alcohol, 1,6-anhydro-beta d-glucopyranose, and fatty acids. kwarastatepolytechnic.edu.ngresearchgate.net This suggests that biological processes can lead to the transformation of reactive yellow dyes into less complex substances.

Photocatalytic degradation using materials like TiO2 has also been explored for the degradation of reactive yellow dyes, such as Reactive Yellow 145. tsijournals.combibliotekanauki.pl This process can lead to the decomposition of toxic and bio-resistant organic pollutants in aqueous solution. tsijournals.com

Table 1: Examples of Identified Byproducts from Reactive Yellow Dye Biodegradation

Byproduct NameMolecular Weight ( g/mol )
2-methyl 3-hydroxypyroneData not explicitly found
1-hydroxy 2,4dichloro benzeneData not explicitly found
4-hepten-3-oneData not explicitly found
3-chloro-4-methyl-2-pentanolData not explicitly found
4-hydroxyphenethyl alcoholData not explicitly found
1,6-anhydro-beta d-glucopyranoseData not explicitly found
Fatty acidsVaries

Methodological Frameworks for Environmental Monitoring and Tracing of this compound

Monitoring reactive dyes in the environment is crucial for assessing their distribution and impact. Methodological frameworks for environmental monitoring often involve analyzing water and wastewater samples. Techniques for dye analysis can include UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), and Gas chromatography-mass spectroscopy (GC-MS) for identifying intermediates and byproducts. nih.govkwarastatepolytechnic.edu.ngresearchgate.net

For tracing water and solute movement in environments like soils and aquifers, dyes are used as tracers. cornell.edu While Brilliant Blue FCF is mentioned as a suitable dye tracer for soil studies due to its visibility and low toxicity, its adsorption by soil material can affect its mobility as a tracer for water travel times. cornell.edu Combining dye tracing with conservative tracers like chloride or bromide can be useful for a more comprehensive understanding of flow patterns. cornell.edu

In the context of wastewater treatment, monitoring the removal efficiency of dyes like Reactive Yellow 145 can involve evaluating parameters such as dye concentration, pH, and adsorbent dose using techniques like response surface methodology (RSM). iwaponline.commdpi.com The effectiveness of treatment methods is often assessed by measuring the reduction in color, COD, and BOD. iwaponline.commdpi.commdpi.com

Environmental monitoring programs are essential for managing environmental control and preventing contamination. idfa.org These programs involve defined procedures for monitoring the environment, particularly in industries like food manufacturing, to prevent cross-contamination. idfa.org Similar principles apply to monitoring the environmental impact of textile effluents containing dyes like this compound.

Advanced Remediation and Degradation Technologies for Reactive Yellow 143

Advanced Oxidation Processes (AOPs) for Reactive Yellow 143 Decolorization and Mineralization

AOPs offer significant advantages over conventional methods, which often merely transfer pollutants from one phase to another, creating secondary waste streams researchgate.net. By generating highly reactive radicals, AOPs can effectively decolorize and degrade persistent organic dyes.

Photocatalytic Degradation Studies (e.g., TiO2-mediated, ZnO-mediated, UV-LED systems)

Photocatalysis is an AOP that utilizes semiconductor materials, such as titanium dioxide (TiO2) and zinc oxide (ZnO), as photocatalysts to accelerate the degradation of pollutants in the presence of light scirp.org. When exposed to UV or visible light of sufficient energy, the photocatalyst absorbs photons, generating electron-hole pairs that initiate a series of redox reactions, leading to the formation of •OH radicals and other reactive species rsc.org.

Heterogeneous photocatalysis involves the use of a solid photocatalyst in a liquid or gas phase reaction medium rsc.org. For this compound, TiO2 and ZnO are commonly investigated heterogeneous photocatalysts scirp.org. Studies have demonstrated the effectiveness of UV/TiO2 systems for the decolorization of this compound under solar irradiation researchgate.net. The process is influenced by factors such as dye concentration, catalyst dosage, and pH scirp.org.

Homogeneous photocatalysis involves the photocatalyst being in the same phase as the reactants rsc.org. While heterogeneous photocatalysis with semiconductor oxides is more prevalent for dye degradation, homogeneous systems utilizing soluble metal complexes or dyes as photocatalysts also exist rsc.org. Research on homogeneous photocatalysis specifically for this compound is less commonly reported compared to heterogeneous approaches in the provided search results.

The efficiency of photocatalytic degradation is significantly influenced by the characteristics of the photocatalyst, including its crystal structure (e.g., anatase, rutile for TiO2), particle size, surface area, and morphology wikipedia.orgereztech.com. Doping the photocatalyst with noble metals or non-metals can enhance its light absorption capabilities, reduce electron-hole recombination, and improve catalytic activity, potentially boosting this compound removal efficiency researchgate.net. For instance, modifications to TiO2 nanoparticles have been explored to improve photocatalytic ability, including achieving lower band gap energy for better utilization of solar light researchgate.net.

Homogeneous Photocatalysis Systems

Fenton and Photo-Fenton Processes in this compound Treatment

Fenton and Photo-Fenton processes are powerful AOPs that utilize the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate highly reactive hydroxyl radicals (•OH) asianpubs.orgmdpi.com. The Photo-Fenton process enhances this reaction by using UV or visible light, which accelerates the regeneration of Fe2+ from Fe3+ and can also directly photolyze H2O2 to produce more •OH radicals asianpubs.orgmdpi.comresearchgate.net.

Studies have shown that both Fenton and Photo-Fenton processes are effective for the decolorization and degradation of reactive dyes, including Reactive Yellow 145 (a related reactive yellow dye) asianpubs.org. The Photo-Fenton process is generally found to be more efficient than the conventional Fenton process asianpubs.org.

The efficiency of Fenton and Photo-Fenton processes is highly dependent on operational parameters such as pH and the initial concentrations of Fe2+ and H2O2 asianpubs.orgresearchgate.net.

pH: The optimal pH for Fenton and Photo-Fenton reactions is typically acidic, often around pH 3, as this favors the generation of •OH radicals and minimizes the precipitation of iron oxyhydroxides core.ac.ukomu.edu.tr. However, some studies explore the use of modified Fenton processes or catalysts that can operate at circumneutral pH researchgate.net.

Reagent Concentrations: The concentrations of Fe2+ (or Fe3+ in Photo-Fenton) and H2O2 are critical for achieving high degradation efficiency asianpubs.orgresearchgate.net. Insufficient concentrations limit radical generation, while excessive concentrations can lead to scavenging of •OH radicals by the reagents themselves asianpubs.orgdeswater.com. Optimization studies are conducted to determine the ideal ratio and concentration of these reagents for maximum dye removal asianpubs.orgcore.ac.uk.

Research on the degradation of Reactive Yellow 145 by Fenton and Photo-Fenton processes identified optimal conditions at pH = 3, with specific concentrations of Fe2+ and H2O2 leading to high decolorization rates asianpubs.org. For a commercial Reactive Yellow 145 dye, optimal conditions were found at pH = 3, with a Fe2+ concentration of 3.5 × 10^-5 M and H2O2 concentration of 0.005 M asianpubs.org. Under these conditions, the Photo-Fenton process achieved maximum decolorization asianpubs.org. Another study on real dye wastewater involving reactive dyes, including Reactive Yellow 14, found optimal conditions for Fenton and Photo-Fenton at pH = 3, T = 298 K, [Fe(II)] = 1.79 mM and [H2O2] = 73.5 mM, resulting in significant COD reduction core.ac.uk.

Here is a summary of some research findings on the optimization of Fenton/Photo-Fenton for reactive dyes, including Reactive Yellow 14 and 145:

DyeProcessOptimal pHOptimal [Fe²⁺] (approx.)Optimal [H₂O₂] (approx.)Key OutcomeSource
Reactive Yellow 145Fenton/Photo-Fenton33.5 x 10⁻⁵ M0.005 MMaximum decolorization by Photo-Fenton asianpubs.org
Reactive Yellow 14Photo-Fenton/0.075 mM15.00 mMDecolorization reported researchgate.net
Real Dye Wastewater (incl. Reactive Yellow 14)Fenton/Photo-Fenton31.79 mM73.5 mMSignificant COD reduction (62.9% Fenton, 76.3% Photo-Fenton) core.ac.uk
Reactive Yellow 15 & 42Electro-Fenton3-5 mg/L95% removal efficiency at optimal conditions deswater.com

Note: The optimal reagent concentrations can vary depending on the specific dye, its concentration, the presence of other substances in the wastewater, and the specific experimental setup.

Solar-Assisted Photo-Fenton Systems for Enhanced Efficiency

The Fenton process, involving the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), is a well-established AOP for the degradation of organic pollutants. nih.govresearchgate.net The photo-Fenton process enhances this reaction by utilizing UV or visible light irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and increases the production of hydroxyl radicals. researchgate.net Solar-assisted photo-Fenton systems leverage sunlight as the irradiation source, offering a cost-effective and sustainable approach for wastewater treatment. researchgate.netneptjournal.com

Studies have evaluated the decolourization of reactive dyes, including Reactive Yellow 14 (a related azo dye), using solar/H₂O₂/Fe²⁺ (photo-Fenton) systems. researchgate.net These studies demonstrate that solar-Fenton can effectively decolorize reactive dyes. For Reactive Yellow 14, complete decolourization was achieved within 90 minutes using a solar-Fenton reaction under specific conditions (initial dye concentration of 5.2 × 10⁻⁴ mol/L, ferrous sulfate (B86663) dosing of 2.8 × 10⁻⁴ mol/L, and H₂O₂ dosing of 0.03 mol/L). researchgate.net The efficiency of solar photo-Fenton processes is influenced by parameters such as pH, dye concentration, and light intensity. researchgate.net Modified photo-Fenton processes, such as those utilizing ferrioxalate (B100866) complexes, have also shown effectiveness in decolourizing reactive dyes under sunlight irradiation. neptjournal.com

Ozonation and Combined Ozonation Processes for this compound Remediation

Ozonation is another powerful oxidative process used for treating textile wastewater containing reactive dyes. iwaponline.comresearchgate.net Ozone (O₃) can directly react with dye molecules or decompose to form highly reactive hydroxyl radicals, particularly at alkaline pH, leading to the degradation of the dye. iwaponline.comresearchgate.net Ozonation has shown good efficiency for both decolourisation and total organic carbon (TOC) removal of reactive dyes like this compound. researchgate.net

Investigations into the ozonation of this compound in alkaline medium have explored the effect of ozone load and ozonation time. researchgate.net Results indicate that increasing ozonation time leads to increased decolourisation and TOC reduction. researchgate.net Combined ozonation processes, such as electrochemical ozonation, where ozone is generated electrochemically, have also been investigated for the degradation of reactive dyes. researchgate.net Electrochemical ozonation systems can achieve significant decolourisation and TOC removal of this compound. researchgate.net

Data on the influence of ozonation time and ozone concentration on TOC reduction for this compound (150 ppm, pH=10, T=24 °C) illustrates the effectiveness of this method. researchgate.net

Ozone Load (mg/h)Ozonation Time (min)TOC Reduction (%)
33060~60
25060~50
21060~40

Electrochemical Oxidation of this compound

Electrochemical oxidation is an AOP that involves the direct or indirect oxidation of pollutants at the anode of an electrochemical cell. scirp.org This process can generate strong oxidizing species, including hydroxyl radicals, leading to the degradation of complex organic molecules like reactive dyes. scirp.org Studies have investigated the electrochemical oxidation of reactive textile dyes, including groups present in this compound. scirp.org

Research has shown that electrochemical oxidation can achieve high degradation rates for reactive dyes. scirp.org Parameters such as applied voltage and the type of electrode material influence the efficiency of the process. scirp.org For reactive dyes, high degradation has been reported at specific applied voltages. scirp.org Electrochemical oxidation, including electro-Fenton processes, has been applied to the removal of reactive yellow dyes, demonstrating high removal efficiencies under optimized conditions of pH, H₂O₂ concentration, current density, and contact time. deswater.com For Reactive Yellow 15 and Reactive Yellow 42 (related reactive yellow dyes), removal efficiencies of 95% were achieved. deswater.com

Synergistic Effects in Hybrid AOPs for this compound Treatment

Hybrid AOPs combine two or more advanced oxidation processes to achieve enhanced degradation efficiency, often exhibiting synergistic effects where the combined effect is greater than the sum of the individual processes. nih.govmostwiedzy.pl These synergistic effects can arise from the complementary nature of the oxidation mechanisms or improved generation of reactive species. mostwiedzy.pl

The combination of different AOPs, such as ultrasound with Fenton or ozonation, has been explored for the treatment of reactive dyes. nih.gov While specific studies on hybrid AOPs for this compound are less detailed in the provided results, the principle of synergy in hybrid AOPs is well-established for treating recalcitrant organic pollutants like reactive dyes. doi.orgnih.govmostwiedzy.plresearchgate.net For example, combining ultrasound with the Fenton process has shown enhanced COD reduction for reactive blue dyes. nih.gov Similarly, combining electrochemical processes with catalytic ozonation has demonstrated improved removal in treating real wastewater. doi.org The synergistic effects in hybrid AOPs can lead to shorter treatment times, reduced energy consumption, and higher removal efficiencies compared to single AOPs. doi.orgmostwiedzy.pl

Biological and Bioremediation Approaches for this compound Degradation

Biological and bioremediation approaches offer environmentally friendly and often cost-effective methods for treating textile wastewater containing reactive dyes. researchgate.netiwaponline.comnih.gov These methods primarily rely on the metabolic capabilities of microorganisms, such as bacteria and fungi, to decolorize and degrade dye molecules. researchgate.netnih.govnih.gov Bioremediation can involve biosorption (adsorption of dyes onto microbial biomass) and biodegradation (enzymatic breakdown of dye molecules). nih.govcabidigitallibrary.org

Fungal Decolorization and Biodegradation of Reactive Yellow Dye

Fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide range of complex organic pollutants, including textile dyes. nih.govbio-conferences.orgijcmas.com This capability is attributed to their production of extracellular ligninolytic enzymes, which are involved in the degradation of lignin (B12514952), a complex aromatic polymer structurally similar to many synthetic dyes. bio-conferences.orgresearchgate.netmdpi.commdpi.com

Studies have investigated the decolorization and biodegradation of reactive yellow dyes using various fungal species. cabidigitallibrary.orgresearchgate.netsciepub.com Fungal isolates from textile effluent contaminated sites have shown promising decolorization potential. cabidigitallibrary.orgsciepub.com For instance, Aspergillus flavus and Penicillium sp. have demonstrated effectiveness in decolorizing reactive yellow dyes. cabidigitallibrary.org Aspergillus flavus SKF8, isolated from textile effluent, showed significant growth-dependent biodegradation of Reactive Yellow 145, achieving high decolorization rates. sciepub.com Another study reported efficient biodegradation of Reactive Yellow dye by Pleurotus pulmonarius (a white-rot fungus). kwarastatepolytechnic.edu.ngresearchgate.net

Fungal decolorization can occur through biosorption, where the dye is adsorbed onto the fungal biomass, or through biodegradation, where the dye molecule is enzymatically broken down. nih.govcabidigitallibrary.org Evidence suggests that fungal decolorization of reactive yellow dyes involves biodegradation, leading to the formation of intermediate products. kwarastatepolytechnic.edu.ng

Identification of Lignolytic Enzymes and Their Mechanistic Role

The biodegradation of reactive yellow dyes by fungi is primarily mediated by ligninolytic enzymes. bio-conferences.orgresearchgate.netiwaponline.com White-rot fungi produce a suite of these extracellular enzymes, including laccases, lignin peroxidases (LiP), and manganese peroxidases (MnP). bio-conferences.orgmdpi.commdpi.comiwaponline.comnih.gov These enzymes are characterized by their low substrate specificity and their ability to catalyze the oxidative degradation of aromatic compounds through radical mechanisms. bio-conferences.orgmdpi.com

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of various phenolic and non-phenolic compounds, reducing molecular oxygen to water. mdpi.comnih.gov LiP and MnP are heme peroxidases that utilize hydrogen peroxide to oxidize their substrates. bio-conferences.orgnih.gov MnP specifically oxidizes Mn²⁺ to Mn³⁺, which then acts as a diffusible oxidant to degrade phenolic compounds. iwaponline.comnih.gov LiP can directly oxidize non-phenolic aromatic compounds with high ionization potentials. bio-conferences.org

The induction of ligninolytic enzyme activities during the decolorization of reactive yellow dyes by fungi suggests their crucial role in the biodegradation process. ijcmas.comresearchgate.net For example, Aspergillus flavus SKF8, effective in degrading Reactive Yellow 145, was found to synthesize several dye-degrading enzymes, including laccase, veratryl alcohol oxidase, lignin peroxidase, polyphenol oxidase, and NADH-DCIP reductase. sciepub.com The presence of aromatic amines and the disappearance of certain functional groups in the degraded dye samples, as observed through techniques like GC-MS and FTIR, provide evidence of enzymatic breakdown of the dye molecule, including the cleavage of azo bonds. researchgate.netkwarastatepolytechnic.edu.ngresearchgate.net The mechanistic role of these enzymes involves the generation of highly reactive free radicals that attack and break down the complex structure of the reactive yellow dye. bio-conferences.org

Table: Decolorization Potential of Fungal Isolates on Reactive Yellow Dye

Fungal IsolateReactive Yellow Dye Decolorization (%)Reference
Aspergillus flavus68 (on Reactive yellow) cabidigitallibrary.org
Penicillium sp.35 (on Reactive yellow) cabidigitallibrary.org
Aspergillus flavus SKF8Up to 88.4 (on Reactive Yellow 145) sciepub.com
Pleurotus pulmonariusEfficient biodegradation (on Reactive Yellow) kwarastatepolytechnic.edu.ngresearchgate.net

Table: Ligninolytic Enzymes Involved in Dye Biodegradation

EnzymeTypeKey Role in Dye Degradation
LaccasePhenol oxidaseOne-electron oxidation of phenolic and non-phenolic compounds. mdpi.comiwaponline.comnih.gov
Lignin Peroxidase (LiP)Heme peroxidaseOxidation of non-phenolic aromatic compounds. bio-conferences.orgnih.gov
Manganese Peroxidase (MnP)Heme peroxidaseOxidation of Mn²⁺ to Mn³⁺, which oxidizes phenolic compounds. iwaponline.comnih.gov
Elucidation of Fungal Degradation Metabolites

Fungi, particularly white-rot fungi, are known for their ability to degrade complex organic compounds, including azo dyes, through the production of extracellular enzymes semanticscholar.orgijcmas.com. Research on the fungal degradation of Reactive Yellow dye has focused on identifying the intermediate products formed during this process to understand the degradation pathway researchgate.netkwarastatepolytechnic.edu.ng. Studies using Pleurotus pulmonarius (a white-rot fungus) for the degradation of Reactive Yellow dye have identified several low molecular weight compounds as metabolites researchgate.netkwarastatepolytechnic.edu.ng. These metabolites were identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy researchgate.netkwarastatepolytechnic.edu.ng.

Identified metabolites from the degradation of Reactive Yellow dye by Pleurotus pulmonarius include:

2-methyl 3-hydroxypyrone researchgate.netkwarastatepolytechnic.edu.ng

1-hydroxy 2,4dichloro benzene (B151609) researchgate.netkwarastatepolytechnic.edu.ng

4-hepten-3-one researchgate.netkwarastatepolytechnic.edu.ng

3-chloro-4-methyl-2-pentanol researchgate.netkwarastatepolytechnic.edu.ng

4-hydroxyphenethyl alcohol kwarastatepolytechnic.edu.ng

1,6-anhydro-beta d-glucopyranose kwarastatepolytechnic.edu.ng

Fatty acids kwarastatepolytechnic.edu.ng

2,4 pyridine (B92270) dicarbonitrile researchgate.net

Phenylpropiolaldehyde researchgate.net

3-vinylphenyl acetonitrile (B52724) researchgate.net

2-methylnaphthalene (B46627) researchgate.net

3-methylisoquinoline (B74773) researchgate.net

1,1 diphenyl researchgate.net

The presence of these metabolites, particularly aromatic amines, can indicate the cleavage of the azo bond (-N=N-) in the dye molecule mdpi.comkwarastatepolytechnic.edu.ngnih.govresearchgate.net. Fungal enzymes, such as laccase, are believed to play a significant role in this degradation process, potentially through oxidative mechanisms ijcmas.comresearchgate.netkwarastatepolytechnic.edu.ng.

Bacterial Decolorization and Biodegradation of Reactive Yellow Dye

Bacteria are widely recognized for their potential in the decolorization and biodegradation of azo dyes, offering advantages such as faster growth rates and easier handling compared to filamentous fungi nih.govd-nb.info. Bacterial degradation of azo dyes often involves the reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines mdpi.comresearchgate.netnih.gov.

Isolation and Characterization of Dye-Degrading Bacterial Strains (e.g., Shewanella species)

Various bacterial strains capable of degrading azo dyes have been isolated from environments contaminated with textile wastewater semanticscholar.orgnih.gov. Shewanella species have been identified as effective dye reducers nih.govresearchgate.net. For instance, Shewanella strain J18 143, isolated from soil contaminated with textile wastewater, demonstrated the ability to reduce reactive azo dyes nih.gov. This strain was shown to be more efficient in anaerobic conditions compared to aerated cultures nih.gov. Characterization of dye-degrading bacterial strains typically involves phylogenetic placement based on 16S rRNA gene sequencing, as well as assessment of their decolorization efficiency under different conditions semanticscholar.orgnih.gov.

Shewanella strain J18 143 utilizes various electron donors for dye reduction, including acetate, formate (B1220265), lactate, and NADH, with formate being identified as an optimal electron donor nih.gov. The mechanism of color removal by this organism is suggested to be microbially mediated reduction of the chromophore in the dye molecules nih.gov.

Role of Bacterial Consortia in Enhanced Biodegradation

While single bacterial strains can degrade dyes, microbial consortia often exhibit superior performance due to the synergistic metabolic activities of different strains jabonline.inmdpi.com. In a consortium, different bacteria can target different parts of the dye molecule or utilize metabolites produced by other strains, leading to more efficient decolorization and mineralization jabonline.inmdpi.com.

Studies have demonstrated the effectiveness of bacterial consortia in the biodegradation of reactive yellow dyes researchgate.netnih.gov. For example, a bacterial consortium composed of Enterobacter asburiae and Enterobacter cloacae has been used for the degradation and decolorization of Reactive Yellow-145 dye researchgate.netnih.gov. This consortium achieved high decolorization rates under optimized conditions researchgate.netnih.gov. The use of mixed microbial populations can enhance the degradation process by providing complementary pathways for dye breakdown, ultimately aiming for the complete mineralization of complex dye molecules mdpi.com.

Microbial Enzyme Systems Involved in Azo Bond Cleavage

The enzymatic cleavage of the azo bond (-N=N-) is a crucial step in the microbial degradation of azo dyes, leading to decolorization mdpi.comresearchgate.netnih.gov. Azoreductase enzymes play a primary role in this process, catalyzing the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions mdpi.comnih.govresearchgate.net. These enzymes require low-molecular-weight reducing equivalents, such as FADH or NADH, as electron donors mdpi.com.

Bio-augmented Systems for this compound Wastewater Treatment

Bio-augmentation involves introducing specific microorganisms or microbial consortia with known dye-degrading capabilities into a wastewater treatment system to enhance the degradation of target pollutants like this compound mdpi.com. This approach can be particularly useful when the native microbial population in the wastewater has limited capacity to degrade the dye mdpi.com.

Bio-augmented systems can be designed in various configurations, including the use of immobilized microbial cells or enzymes to improve their stability and reusability nih.gov. While the search results specifically mention bio-augmented systems in the context of wastewater treatment and compare the efficiency of simple and bio-augmented systems in general uc.pt, specific detailed research findings on bio-augmented systems solely for this compound were not extensively provided. However, the principle of using microbial consortia with enhanced degradation abilities in wastewater treatment is well-established jabonline.inmdpi.commdpi.com. Microbial fuel cells (MFCs) represent another type of bio-augmented system where microorganisms are used to treat wastewater and simultaneously generate electricity, and some studies have explored their application for treating wastewater containing reactive yellow dyes mdpi.com.

Environmental Factors Influencing Bioremediation Efficiency (e.g., pH, Temperature, Electron Donors)

The efficiency of bioremediation processes for this compound is significantly influenced by various environmental factors that affect microbial activity aimspress.comfrontiersin.org.

pH: pH plays a crucial role in microbial growth and enzyme activity aimspress.comfrontiersin.org. Different microorganisms have optimal pH ranges for decolorization and degradation researchgate.netbiorxiv.org. Studies on the biodegradation of Reactive Yellow-145 by a bacterial consortium found an optimal pH of 7.0 for maximum decolorization researchgate.netnih.gov. Extreme pH values can lead to denaturation of bacterial enzymes researchgate.net.

Temperature: Temperature affects the rate of enzymatic reactions and microbial growth aimspress.comfrontiersin.org. There is typically an optimal temperature range for efficient dye degradation researchgate.netbiorxiv.org. For the bacterial consortium degrading Reactive Yellow-145, the optimal temperature was found to be 35 °C researchgate.netnih.gov. Temperatures outside the optimal range can reduce decolorization performance researchgate.netbiorxiv.org.

Electron Donors: For reductive degradation of azo dyes, the presence of suitable electron donors is essential for azoreductase activity mdpi.comresearchgate.net. Microorganisms can utilize various organic compounds as electron donors and carbon sources for growth and dye reduction d-nb.infonih.gov. The availability and type of electron donor can significantly impact the rate and extent of decolorization nih.gov. Formate was found to be an optimal electron donor for Reactive Azo dye reduction by Shewanella strain J18 143 nih.gov.

Oxygen Availability: Azo dye degradation often involves a combination of anaerobic/microaerophilic and aerobic processes mdpi.comnih.gov. Reductive cleavage of the azo bond typically occurs under anaerobic or microaerophilic conditions, while subsequent degradation of aromatic amines may occur aerobically mdpi.comnih.gov. Sequential anaerobic/aerobic or microaerophilic/aerobic processes have shown promise for complete degradation and detoxification nih.gov.

Dye Concentration: High concentrations of dyes can be inhibitory to bacterial cells, affecting their metabolic activity and reducing decolorization efficiency biorxiv.orgresearchgate.net. There is often an optimal dye concentration for maximum degradation researchgate.netbiorxiv.org.

Data Table: Environmental Factors and Decolorization Efficiency (Example based on search results for Reactive Yellow-145)

FactorConditionDecolorization Efficiency (%)Source
pH7.098.78 researchgate.netnih.gov
Temperature35 °C98.78 researchgate.netnih.gov
Dye Concentration500 mg/L98.78 researchgate.netnih.gov
Electron DonorFormate (Shewanella)Optimal for reduction nih.gov

Adsorption Technologies for this compound Removal from Aqueous Solutions

Adsorption is a surface phenomenon where dye molecules are transferred from the aqueous phase to the surface of a solid adsorbent material. The effectiveness of adsorption for removing this compound is dependent on several factors, including the properties of the adsorbent, the characteristics of the dye molecule, and the operating conditions such as pH, temperature, contact time, and initial dye concentration.

While extensive research exists on the adsorption of various reactive dyes, including Reactive Yellow 14 and Reactive Yellow 145, detailed studies focusing specifically on the adsorption of this compound appear limited in the provided search results. The information available primarily pertains to the compound's identification via databases like PubChem chemicalbook.com.

Development and Characterization of Novel Adsorbents

The development of novel adsorbents for dye removal focuses on materials that are efficient, cost-effective, and environmentally friendly. Research on the adsorption of related reactive yellow dyes (such as Reactive Yellow 14 and 145) explores various materials, which can provide insights into potential adsorbents for this compound. These materials broadly fall into categories including bio-adsorbents, industrial by-products, and inorganic/composite materials.

Given the limited specific data on this compound adsorption in the provided sources, a detailed discussion on the development and characterization of adsorbents specifically for this compound cannot be provided based on the search results. However, studies on related dyes highlight the importance of adsorbent characteristics such as surface area, pore structure, and the presence of functional groups in their adsorption capacity mdpi.com.

Research on the adsorption of reactive dyes, including Reactive Yellow 14 and 145, has extensively investigated the use of bio-adsorbents derived from agricultural waste. Materials such as pine needles, Teff straw, and Averrhoa bilimbi leaves have shown potential for removing reactive dyes from aqueous solutions mdpi.comresearchgate.netshirazu.ac.irgnest.orguni.lu. These bio-adsorbents are often attractive due to their low cost, abundance, and potential for sustainable waste management mdpi.comgnest.orguni.lu. Studies characterize these materials using techniques like FTIR and SEM to understand their surface properties and functional groups that interact with dye molecules mdpi.com. For instance, Teff straw activated carbon (TSAC) has been characterized by FTIR, SEM, and XRD to evaluate its potential for Reactive Yellow 145 removal mdpi.com.

While these studies demonstrate the potential of agricultural wastes for reactive dye adsorption, specific data on the application of Teff straw, pine needles, Averrhoa bilimbi leaves, or fruit peels for the removal of this compound is not available in the provided snippets.

Industrial by-products and waste materials have also been explored as potential low-cost adsorbents for reactive dyes. Activated carbon prepared from industrial sludge is one such example. These materials can offer a cost-effective alternative to commercial activated carbon. Studies have investigated the use of materials like fly ash and olive oil mill residue for the removal of reactive yellow dyes, including Reactive Yellow 84.

Specific research detailing the development and characterization of industrial by-product-based adsorbents, such as activated carbon from sludge, specifically for the removal of this compound, is not present in the provided search results.

Inorganic and composite materials are also studied for their dye adsorption capabilities. These can include modified clays, metal oxides, and composite structures combining different materials. These materials are often designed to enhance adsorption capacity and selectivity for specific dyes through modifications to their surface chemistry and structure.

Information regarding the use of specific inorganic or composite adsorbent materials for the removal of this compound is not found within the provided search results. Studies on related dyes, such as Reactive Brilliant Red X-3B on clay-biochar composites, demonstrate the application of such materials for reactive dye adsorption.

Industrial By-product-based Adsorbents (e.g., Activated Carbon from Sludge)

Adsorption Isotherm Modeling for this compound Uptake (e.g., Langmuir, Freundlich)

Adsorption isotherm models are used to describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at a constant temperature. Commonly used models include the Langmuir and Freundlich isotherms researchgate.netshirazu.ac.iruni.lu. The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on heterogeneous surfaces shirazu.ac.ir.

While these models are widely applied in reactive dye adsorption studies, including those involving Reactive Yellow 14 and 145 researchgate.netshirazu.ac.iruni.lu, specific data on the application of Langmuir or Freundlich isotherm modeling for the adsorption of this compound is not available in the provided search results. Studies on Reactive Yellow 145 adsorption onto pine needles indicated that the Langmuir model described the experimental data well researchgate.netshirazu.ac.ir. Research on the adsorption of Reactive Yellow 14 onto Averrhoa bilimbi leaves examined Freundlich, Langmuir, and Temkin isotherm models uni.lu.

Adsorption Kinetic Studies for this compound Removal (e.g., Pseudo-First-Order, Pseudo-Second-Order)

Adsorption kinetic studies investigate the rate of the adsorption process and the factors that influence it, such as contact time. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to analyze experimental data and understand the adsorption mechanism researchgate.netshirazu.ac.ir. The pseudo-second-order model is often found to provide a good correlation for the adsorption of reactive dyes, suggesting that the adsorption rate is controlled by the chemical adsorption process involving valence forces through sharing or exchange of electrons researchgate.netshirazu.ac.ir.

Specific kinetic studies focusing on the removal of this compound using pseudo-first-order or pseudo-second-order models are not detailed in the provided search results. However, studies on Reactive Yellow 145 adsorption onto pine needles found that the pseudo-second-order kinetic model provided the best correlation for the adsorption data researchgate.netshirazu.ac.ir. Similarly, research on Reactive Yellow 14 adsorption onto Averrhoa bilimbi leaves indicated that kinetic studies fit the pseudo-first-order equation uni.lu.

Parametric Optimization of Adsorption Processes (e.g., Adsorbent Dose, Contact Time, Initial Dye Concentration, pH)

The efficiency of adsorption processes for reactive dyes is significantly influenced by several key parameters. Studies on Reactive Yellow 145 have highlighted the critical roles of adsorbent dose, contact time, initial dye concentration, and pH in achieving optimal dye removal rates.

Adsorbent Dose: The amount of adsorbent used in a treatment process directly impacts the number of available adsorption sites. Generally, increasing the adsorbent dose leads to a higher percentage of dye removal due to the increased surface area and availability of binding sites. However, beyond a certain dosage, the increase in removal efficiency may become marginal, suggesting an optimal dose needs to be determined to balance efficiency and cost-effectiveness. For Reactive Yellow 145 removal using teff straw-activated carbon (TSAC), studies have investigated varying adsorbent doses to find the most effective amount. wisdomlib.orgmdpi.com

Contact Time: The duration of contact between the dye solution and the adsorbent is crucial for the adsorption process to reach equilibrium. Initially, the adsorption rate is usually high due to the large number of vacant sites on the adsorbent surface. As contact time increases, the remaining sites become fewer, and the adsorption rate slows down until equilibrium is reached, where no significant amount of dye is further adsorbed. Research on RY 145 has shown that adsorption efficiency increases with contact time up to an optimal point, after which it may plateau or even slightly decrease due to desorption. wisdomlib.orgoaji.netiwaponline.com

Initial Dye Concentration: The initial concentration of the dye in the wastewater affects the driving force for adsorption. A higher initial dye concentration typically leads to a higher adsorption capacity of the adsorbent up to saturation, as there are more dye molecules competing for the available sites. However, the percentage removal might decrease at very high concentrations if the adsorbent's capacity is reached. Studies on RY 145 have explored the effect of varying initial dye concentrations on removal efficiency. wisdomlib.orgmdpi.comiwaponline.com

pH: The pH of the dye solution plays a vital role in the adsorption of reactive dyes, as it affects the surface charge of the adsorbent and the ionization state of the dye molecules. Reactive dyes often contain sulfonate groups, which are negatively charged in water. The adsorption of anionic dyes is generally favored at acidic pH values where the adsorbent surface may be positively charged or less negatively charged, leading to electrostatic attraction or reduced repulsion. Conversely, at alkaline pH, the adsorbent surface may become more negatively charged, repelling the anionic dye molecules. Research on RY 145 adsorption has demonstrated the significant influence of solution pH on removal efficiency, with optimal removal often observed under acidic conditions. wisdomlib.orgmdpi.comoaji.netnih.gov

Illustrative data from studies on Reactive Yellow 145 adsorption using Teff Straw Activated Carbon (TSAC) demonstrate the impact of these parameters:

ParameterRange StudiedOptimal Value (RY 145 on TSAC)Observed Removal Efficiency (at optimal conditions)Source
Contact TimeVaried (e.g., 20-120 min)120 min97% wisdomlib.orgiwaponline.com
pHVaried (e.g., 2-10)297% wisdomlib.orgiwaponline.com
Adsorbent DoseVaried (e.g., 0.1-0.4 g)0.4 g97% wisdomlib.orgiwaponline.com
Initial Dye ConcentrationVaried (e.g., 0.1-0.5 g/L)0.3 g/L97% wisdomlib.orgiwaponline.com

Note: The data presented in this table is specifically for the adsorption of Reactive Yellow 145 onto Teff Straw Activated Carbon and serves as an example of parametric optimization in reactive dye adsorption studies.

Regeneration and Reusability of Adsorbents for this compound

The economic viability and sustainability of adsorption processes for wastewater treatment are significantly enhanced by the ability to regenerate and reuse the adsorbent material. Regeneration involves desorbing the adsorbed dye from the spent adsorbent, restoring its adsorption capacity for subsequent cycles. Various regeneration methods have been explored for adsorbents loaded with reactive dyes, including chemical treatment, thermal regeneration, and biological degradation. rsc.orgchemicalbook.com

Chemical regeneration typically involves using acidic, basic, salt, or organic solvent solutions to break the bonds between the adsorbent and the dye molecules. The choice of regenerating agent depends on the nature of the adsorbent and the adsorbed dye. chemicalbook.com

Studies on the reusability of adsorbents for Reactive Yellow 145 have shown promising results for certain materials. For instance, Teff Straw Activated Carbon (TSAC) demonstrated the potential for multiple uses in RY 145 removal. The reusability study confirmed that TSAC could be employed multiple times for dye removal from wastewater, with the adsorption efficiency remaining relatively high after several cycles. wisdomlib.orgiwaponline.com For example, one study reported an adsorption efficiency of 89.93% after the fourth desorption cycle for RY 145 on TSAC. iwaponline.com

Kinetic and Mechanistic Studies of Reactive Yellow 143 Transformation

Reaction Kinetics and Rate Determining Factors in Various Degradation Processes

The degradation of Reactive Yellow 143 and similar reactive azo dyes has been investigated using various methods, with reaction kinetics often following pseudo-first-order models.

In photocatalytic degradation using ZnO, the decolourization of Reactive Yellow 14 obeyed pseudo-first-order kinetics. The reaction rate was influenced by parameters such as dye concentration, catalyst dosage, initial pH, and temperature ontosight.ai. The optimum conditions for decolourization of Reactive Yellow 14 with ZnO under UV-A light were found to be an initial dye concentration of 50 mg/L, a ZnO dosage of 350 mg/100mL, and an initial pH of 6.75 ontosight.ai. The activation energy for the decolourization of this dye was calculated to be 27.244 kJ·mol⁻¹ using the Arrhenius equation ontosight.ai. For the photocatalytic degradation of Reactive Yellow 14 with TiO₂, both decolourisation and degradation kinetics followed a modified Langmuir-Hinshelwood kinetic model. Studies on Reactive Yellow 145 photocatalytic degradation with TiO₂ also indicated pseudo-first-order kinetics, with a rate coefficient of 0.0522 min⁻¹ under optimal conditions.

Fenton and photo-Fenton processes have also been applied to reactive dyes. While specific kinetic data for this compound Fenton degradation were not extensively detailed in the provided snippets, studies on other reactive dyes like Reactive Red 6B showed that Fenton degradation fits first-order kinetics nih.gov. For Sunset Yellow degradation by the Fenton process, the kinetics followed a second-order model with a rate constant (K₂) of 4.9x10⁻⁴ mgL⁻¹min⁻¹ under optimal conditions of pH 2.7, [Fe²⁺] = 2.55x10⁻³ mmol, and [H₂O₂] = 0.2425 mmol nih.gov. Electro-Fenton treatment of Reactive Yellow 15 and 42 followed pseudo-first-order kinetics, with optimal removal efficiency achieved at pH 3, specific H₂O₂ concentration, contact time, current density, and initial dye concentration.

Electrochemical oxidation processes have shown that degradation kinetics are more favorable under acidic pH conditions, specifically at pH 3, compared to neutral or alkaline conditions. For Reactive Blue 203, the electrochemical degradation followed a pseudo-first-order model, and the rate constants increased with increasing current density.

Biological degradation of reactive azo dyes, including Reactive Yellow 14, has been demonstrated by various bacterial strains. Decolourization by Enterococcus faecalis strain YZ 66 was observed at pH 5 and 37°C ontosight.ai. Shewanella strain J18 143 is capable of removing colour by degrading the chromophore of reactive azo dyes. The biodegradation activity of Reactive Yellow 145 by Aspergillus flavus SKF8 was growth-dependent, with the highest degradation rate occurring during the stationary phase.

Rate-determining factors across these processes include initial dye concentration, catalyst or reactant dosages, pH, temperature, and irradiation time (for photo-induced processes) nih.govontosight.ai. Higher initial dye concentrations can sometimes lead to a decrease in the degradation rate due to factors such as competition for active sites on the catalyst or scavenging of reactive species nih.govchemicalbook.com.

Table 1 summarizes some kinetic findings and optimal conditions for the degradation of Reactive Yellow dyes in various processes.

Degradation ProcessDye (if specified)Kinetic ModelKey Rate Determining FactorsOptimal Conditions (if specified)Citation
Photocatalysis (ZnO)Reactive Yellow 14Pseudo-first-orderDye concentration, catalyst dosage, pH, temperature50 mg/L dye, 350 mg/100mL ZnO, pH 6.75, UV-A light ontosight.ai
Photocatalysis (TiO₂)Reactive Yellow 14Modified L-HOperational parametersNot specified in snippet
Photocatalysis (TiO₂)Reactive Yellow 145Pseudo-first-orderpH, dye concentration, irradiation time, catalyst loadingpH 6, 0.005 M dye, 40 min irradiation, 0.08 g catalyst (for 97% removal)
FentonSunset YellowSecond-orderpH, H₂O₂, Fe²⁺ concentrationspH 2.7, [Fe²⁺] = 2.55x10⁻³ mmol, [H₂O₂] = 0.2425 mmol nih.gov
Electro-FentonReactive Yellow 15 & 42Pseudo-first-orderpH, H₂O₂ concentration, current density, initial concentrationpH 3, 5 mg/L H₂O₂, 0.3 A current density, 80 mg/L initial concentration
Electrochemical OxidationReactive Blue 203Pseudo-first-orderCurrent density, pH, supporting electrolyteAcidic pH (pH 3) favored, rate constant increases with current density
Biological DegradationReactive Yellow 14Not explicitly statedpH, temperaturepH 5, 37°C (Enterococcus faecalis) ontosight.ai
Biological DegradationReactive Yellow 145Growth-dependentGrowth phase, dye concentrationHighest rate during stationary phase (Aspergillus flavus) uni.lu

Identification and Analysis of Reactive Oxygen Species (ROS) in AOPs

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive species, primarily reactive oxygen species (ROS), which are responsible for the degradation of organic pollutants like this compound chemicalbook.com. The most prominent ROS in many AOPs is the hydroxyl radical (•OH), a powerful, non-specific oxidizing agent second only to fluorine nih.govchemicalbook.com.

In photocatalytic processes involving metal oxides like TiO₂, UV irradiation generates electron-hole pairs. These can react with water and dissolved oxygen to produce hydroxyl radicals and superoxide (B77818) radicals (O₂•⁻). Hydroxyl radicals are known to have a strong affinity for oxidizing dyes.

Fenton and photo-Fenton processes rely on the reaction between Fe²⁺ and H₂O₂ to generate hydroxyl radicals nih.govchemicalbook.com. The efficiency of these processes is closely linked to the generation rate and concentration of •OH radicals nih.gov.

Electrochemical oxidation can also generate hydroxyl radicals, particularly under acidic conditions, which favor their formation. In systems utilizing chloride-containing electrolytes, other active chlorine species such as Cl₂, OCl⁻, and HOCl can be electrogenerated, contributing to dye removal through indirect oxidation.

Besides hydroxyl radicals, other ROS like hydroperoxyl radicals (•OOH) and singlet oxygen (¹O₂) can also be involved in the degradation of organic pollutants in AOPs, depending on the specific process and conditions. The array of ROS produced in AOPs facilitates the oxidation and breakdown of complex dye molecules into simpler, less harmful substances chemicalbook.com.

Proposed Degradation Pathways and Intermediate Product Formation through Azo Bond Cleavage

This compound, being an azo dye, contains the characteristic azo (-N=N-) chromophore responsible for its color nih.govworlddyevariety.com. A key step in the degradation of azo dyes is the cleavage of this azo bond, which typically leads to the decolourization of the wastewater uni.lu.

In biological degradation, azo reductases produced by certain microorganisms can cleave the azo bond under aerobic or anaerobic conditions uni.lu. This reductive cleavage breaks the chromophore into simpler aromatic amines uni.lu. Further degradation of these aromatic amines often requires aerobic conditions uni.lu. Studies on the biological degradation of a reactive yellow dye (likely Reactive Yellow 145) by Pleurotus pulmonarius identified several intermediate metabolites, including 3-vinylphenyl acetonitrile (B52724), 1,1 Diphenyl, 2,8 dimetylquinoline, and 1-(2-napthyl)hydrazine. These intermediates had lower molecular weights compared to the original dye molecule.

Advanced oxidation processes degrade azo dyes through oxidative pathways, often initiated by the attack of highly reactive species like hydroxyl radicals chemicalbook.com. UV exposure can lead to the photodecomposition of dyes, involving C-N bond scission and degradation of aromatic structures and azo chromophores chemicalbook.com. Electrochemical degradation can also proceed via the cleavage of the conjugated structure of the dye molecule.

While specific intermediate products for this compound were not detailed in the provided information, studies on the degradation of other reactive dyes suggest the formation of various aromatic and aliphatic compounds. For instance, degradation can lead to the formation of phenols or other aromatic compounds from sulfonic groups and ammonia (B1221849) from amino groups chemicalbook.com. The complete mineralization of the dye ultimately results in the formation of carbon dioxide and water chemicalbook.com.

The proposed degradation pathways generally involve the initial attack on the chromophoric group (like the azo bond) or other reactive centers in the molecule, followed by further oxidation and breakdown of the resulting fragments into smaller, less complex intermediates, and eventually to complete mineralization under favorable conditions.

Influence of Solution Matrix Characteristics and Co-pollutants on Degradation Efficiency

The efficiency of this compound degradation is significantly influenced by the characteristics of the solution matrix and the presence of co-pollutants.

Solution pH is a critical factor in many degradation processes. Its influence varies depending on the specific method employed. In photocatalysis with ZnO, an initial pH of 6.75 was found to be optimal for Reactive Yellow 14 decolourization, with lower rates observed at acidic and strongly alkaline pH values ontosight.ai. This is attributed to the effect of pH on the surface properties of the catalyst and the ionization state of the dye molecule ontosight.ai. For TiO₂ photocatalysis of Reactive Yellow 145, the best degradation results were obtained at pH 6. Acidic conditions (e.g., pH 3) generally enhance the efficiency of Fenton and electrochemical oxidation processes by favoring the generation of hydroxyl radicals nih.gov. However, very low pH can sometimes be less effective depending on the specific catalyst or electrode used.

The initial concentration of this compound affects the degradation rate. Generally, increasing the initial dye concentration can decrease the degradation efficiency or rate nih.govontosight.ai. This can be explained by the increased competition for the limited amount of reactive species or active sites on the catalyst surface nih.govchemicalbook.com. In biological degradation, high dye concentrations can be toxic to the microorganisms, inhibiting their decolourization activity uni.lu.

The presence of other substances in the wastewater matrix, including inorganic salts and other organic co-pollutants, can also impact degradation efficiency. In photocatalysis, the presence of electron acceptors like H₂O₂ or persulfate can enhance decolourisation and degradation up to a certain concentration. However, inorganic salts such as NaCl or Na₂CO₃ can have negative effects. In electrochemical processes, the type of supporting electrolyte can influence efficiency; for example, chlorides can lead to higher removal rates compared to sulfates due to the formation of additional reactive chlorine species. The presence of other organic compounds can compete with the dye for the reactive species, potentially reducing the degradation rate of this compound chemicalbook.com.

Temperature is another factor that affects reaction kinetics, with optimal temperatures existing for both chemical and biological degradation processes uni.luontosight.ai.

The complex composition of real textile wastewater, containing various dyes, salts, sizing agents, and other chemicals, means that the degradation efficiency observed in simplified laboratory settings may differ from that in practical applications nih.gov.

Advanced Analytical Methodologies in Reactive Yellow 143 Research

Spectroscopic Techniques for Characterization and Monitoring

Spectroscopic methods provide valuable insights into the chemical structure and concentration changes of Reactive Yellow 143 and its transformation products.

UV-Visible Spectroscopy for Decolorization Tracking

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for tracking the decolorization of this compound in aqueous solutions. The chromophoric groups within the dye molecule, primarily the azo bonds (-N=N-), are responsible for its color and exhibit strong absorption in the visible region of the electromagnetic spectrum. As the dye undergoes degradation, particularly the cleavage of the azo bond, the intensity of this characteristic absorption peak decreases, directly correlating with the degree of decolorization scirp.orgjmb.or.kr. Studies on the biodegradation of Reactive Yellow 145 (a similar reactive yellow dye) have utilized UV-Vis spectroscopy to monitor decolorization efficiency over time researchgate.netnih.gov. The absorbance in the 400-700 nm range, corresponding to the n/p* transition of azo and hydrazone forms, is specifically used to measure decolorization scirp.org. A decrease in absorbance in the UV region (200-400 nm), associated with the naphthalene (B1677914) and benzene (B151609) rings, indicates the degradation of the dye's aromatic structure scirp.org.

UV-Vis spectroscopy has been employed to assess the decolorization efficiency of various treatment methods for reactive dyes, including photocatalytic degradation and biological treatments uniroma1.itresearchgate.netscirp.org. For instance, studies have monitored the disappearance of characteristic UV-Vis peaks of reactive dyes after treatment with bacterial consortia or fungal strains, indicating the breakdown of the colored components jmb.or.krresearchgate.netnih.govnih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying changes in the functional groups of this compound during degradation processes. By comparing the FTIR spectra of the original dye with those of the degraded products, researchers can infer which bonds have been broken and which new functional groups have been formed.

In studies investigating the biodegradation of reactive yellow dyes, FTIR analysis has revealed significant spectral changes. For example, the disappearance or reduction in intensity of peaks corresponding to azo stretching vibrations (-N=N-) provides evidence of azo bond cleavage, a key step in the decolorization process scirp.orgacs.org. The appearance of new peaks, such as those corresponding to O-H, C-H, and N-H stretching vibrations, as well as aromatic C-H bending, indicates the formation of new compounds, likely aromatic amines and other breakdown products scirp.orgresearchgate.netnih.govacs.org.

Specific examples from research on reactive yellow dyes (including RY145, a closely related dye) highlight the utility of FTIR:

Formation of O-H stretch at 1361 cm⁻¹, C-H stretch at 890 cm⁻¹, N-H stretch at 1598 cm⁻¹, and aromatic C-H at 671 cm⁻¹ have been observed, revealing dye degradation researchgate.netnih.gov.

Changes in peaks related to C=O bonds and O-H bonds have been noted, indicating the formation of quinone and phenolic derivatives scirp.org.

The disappearance of peaks associated with the azo group and the appearance of bands corresponding to primary amines suggest the reductive breakage of the -N=N- bond scirp.orgacs.org.

FTIR analysis confirms the biotransformation of the dye into other compounds by showing changes in characteristic functional group peaks researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the detailed structural elucidation of the metabolites and degradation products of this compound. While search results specifically mentioning NMR applied directly to this compound metabolites are limited, the technique is widely recognized for its ability to provide comprehensive structural information about complex organic molecules in metabolomics research nih.govfrontiersin.org.

NMR, particularly 1D ¹H NMR and 2D techniques like COSY and TOCSY, allows for the identification of different proton environments and their coupling patterns, which are crucial for piecing together the molecular structure of metabolites nih.govfrontiersin.org. Comparing NMR spectra of degraded dye samples with databases of known compounds or with spectra of synthesized potential metabolites can lead to the identification of the breakdown products nih.govfrontiersin.org. Although direct examples for RY143 metabolites were not extensively found, studies on the biodegradation of other reactive dyes have utilized ¹H NMR to analyze degradation products scirp.orgipl.pt. NMR's quantitative nature also makes it useful for determining the concentrations of identified metabolites nih.gov.

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating complex mixtures of this compound and its degradation products, allowing for their individual identification and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Degradation Products

Gas chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound degradation, GC-MS is applied to analyze the breakdown products, particularly those that are sufficiently volatile or can be derivatized to become volatile.

Studies on the biodegradation of reactive yellow dyes have successfully employed GC-MS to identify various metabolites. This technique separates the components of a degraded dye sample based on their boiling points and interaction with the stationary phase in the GC column, and the mass spectrometer then provides mass spectra that can be used to identify the compounds by comparing them to spectral libraries jmb.or.krkwarastatepolytechnic.edu.ngnih.govplos.org.

Examples of metabolites identified by GC-MS in studies on reactive yellow dye degradation include:

2-Cyclohexen-1-ol researchgate.netnih.gov

5-Nitroso-2, 4, 6-triaminopyrimidine researchgate.netnih.gov

Octahydroquinoline-9-hydroxyperoxide researchgate.netnih.gov

Tetramethyl-2-hexadecen-1-ol researchgate.netnih.gov

9-Octadecanoic acid, methyl ester researchgate.netnih.gov

Hexadecanoic acid, methyl ester researchgate.netnih.gov

2,4 pyridine (B92270) dicarbonitrile researchgate.netkwarastatepolytechnic.edu.ng

Phenylpropiolaldehyde researchgate.netkwarastatepolytechnic.edu.ng

2-methylnaphthalene (B46627) researchgate.netkwarastatepolytechnic.edu.ng

2-methyl 3-hydroxypyrone researchgate.netkwarastatepolytechnic.edu.ng

1-hydroxy 2,4dichloro benzene researchgate.netkwarastatepolytechnic.edu.ng

4-hepten-3-one, 3-chloro-4-methyl-2-pentanol researchgate.netkwarastatepolytechnic.edu.ng

4,hydroxyphenethyl alcohol researchgate.netkwarastatepolytechnic.edu.ng

1,6-anhydro-beta d-glucopyranose researchgate.netkwarastatepolytechnic.edu.ng

Fatty acids researchgate.netkwarastatepolytechnic.edu.ng

4(5-hydroxy, 4-amino cyclopentane) sulfobenzene nih.gov

4(5-hydroxy cyclopentane) sulfobenzene nih.gov

GC-MS analysis provides a "fingerprint" of the degraded dye, showing components with lower molecular weights compared to the original dye jmb.or.krkwarastatepolytechnic.edu.ng.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for separating and identifying a wide range of compounds, including those that are non-volatile or thermally labile, making it particularly useful for analyzing the complex and often polar metabolites of reactive dyes like this compound. LC-MS couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry.

LC-MS is frequently used in metabolomics studies to detect, characterize, and compare small molecules mdpi.com. High-resolution LC-MS can improve the detection and structural characterization of metabolites evotec.com. While specific detailed findings for this compound metabolites using LC-MS were not as prevalent in the search results as GC-MS findings for certain degradation processes, LC-MS is a standard technique for analyzing reactive metabolites and degradation products of various compounds, including other dyes and pharmaceuticals mdpi.comevotec.comnih.govmdpi.com. It allows for the identification of metabolites by their mass-to-charge ratio (m/z) and fragmentation patterns evotec.commdpi.com. The use of high-resolution mass spectrometry in LC-MS facilitates the determination of empirical formulas of unidentified metabolites nih.gov.

LC-MS has been used in studies involving the degradation of reactive dyes to analyze the resulting intermediates scirp.org. It is particularly useful for analyzing complex mixtures and identifying compounds that may not be amenable to GC-MS analysis mdpi.comnih.gov.

Table 1: Analytical Techniques and Their Applications in this compound Research

Analytical TechniquePrimary ApplicationSpecific Observations/Findings (from search results on RY143/similar dyes)
UV-Vis SpectroscopyTracking decolorization, monitoring concentrationDecrease in absorbance peaks in the visible region (400-700 nm) indicating azo bond cleavage; decrease in UV region (200-400 nm) indicating aromatic ring degradation. scirp.orgjmb.or.krresearchgate.netnih.govuniroma1.itresearchgate.netscirp.org
FTIR SpectroscopyIdentifying structural changes and functional groupsDisappearance/reduction of azo group peaks; appearance of peaks for O-H, C-H, N-H, and aromatic C-H; evidence of azo bond cleavage and formation of amines, quinones, and phenolics. scirp.orgresearchgate.netnih.govacs.orgresearchgate.netnih.govmdpi.commdpi.com
NMR SpectroscopyMetabolite structure elucidationUsed for detailed structural analysis of organic molecules; can identify different proton environments and coupling patterns; utilized in studies of other reactive dye degradation products. scirp.orgnih.govfrontiersin.orgipl.ptqau.edu.pkmdpi-res.com
GC-MSSeparation and identification of volatile metabolitesIdentification of various degradation products including cyclic alcohols, nitrogen-containing heterocycles, fatty acid esters, pyridines, naphthalenes, and substituted benzenes. jmb.or.krresearchgate.netnih.govresearchgate.netkwarastatepolytechnic.edu.ngnih.govplos.orgnih.govqau.edu.pk
LC-MSSeparation and identification of non-volatile compoundsUsed for analyzing complex mixtures and polar metabolites; facilitates identification based on mass and fragmentation; applied in reactive metabolite assessment and metabolomics studies of dyes and other compounds. mdpi.comevotec.comnih.govmdpi.com

Table 2: Selected Metabolites and Degradation Products of Reactive Yellow Dyes Identified by GC-MS

Compound NameRetention Time (min) (Example from one study researchgate.net)Mass Peak (Example from one study researchgate.net)Molecular Formula (Example from one study researchgate.net)PubChem CID (approximate, requires verification)
2,4 pyridine dicarbonitrile7.479129CHN13730603 (for Pyridine-2,4-dicarbonitrile)
Phenylpropiolaldehyde7.763130CHO5352783 (for Phenylpropiolaldehyde)
2-methylnaphthalene8.461142CH12388 (for 2-Methylnaphthalene)
2-Cyclohexen-1-olNot specified in sourceNot specified in sourceNot specified in source17094 (for 2-Cyclohexen-1-ol)
5-Nitroso-2, 4, 6-triaminopyrimidineNot specified in sourceNot specified in sourceNot specified in source134194 (for 5-Nitroso-2,4,6-triaminopyrimidine)
Hexadecanoic acid, methyl esterNot specified in sourceNot specified in sourceNot specified in source11203 (for Methyl palmitate)

Note: Retention times, mass peaks, and molecular formulas can vary depending on the specific GC-MS method and library used. PubChem CIDs are provided as approximate identifiers and require independent verification.

Microscopic and Surface Analysis Techniques for Adsorbent Characterization

The removal of reactive dyes, including this compound and the closely related Reactive Yellow 145, from wastewater often involves adsorption processes utilizing various adsorbent materials. The efficiency of these adsorbents is intrinsically linked to their surface characteristics, morphology, and crystalline structure. Advanced microscopic and surface analysis techniques are indispensable for characterizing these materials before and after the adsorption of dyes.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and texture of adsorbent materials at a micro-level rsc.orgeeer.org. SEM images provide detailed visual information about the physical structure of the adsorbent, including its porosity, surface roughness, and the presence of distinct features. Studies on adsorbents used for the removal of reactive yellow dyes, such as activated carbon derived from teff straw, have utilized SEM to reveal a porous and heterogeneous surface morphology, which is characteristic of an effective adsorbent dntb.gov.uaresearchgate.net. The rough and dense surface observed via SEM on activated teff straw confirmed the formation of a porous structure beneficial for adsorption researchgate.net. SEM analysis can also illustrate changes in the adsorbent's surface after dye adsorption, showing dye molecules loaded onto the surface and potential alterations in pore structure researchgate.netnih.govgnest.org. For instance, after adsorption of Reactive Yellow 145, the surface of teff straw activated carbon showed smaller pores, attributed to the adsorbed dye molecules researchgate.net. Similarly, SEM has been used to analyze the fibrous structure and connected pores in bamboo fiber activated carbon used for dye adsorption nih.gov.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a crucial technique for determining the crystalline structure and phase composition of materials used as adsorbents rsc.orgeeer.org. By analyzing the diffraction patterns produced when X-rays interact with the material, researchers can identify the presence of crystalline phases and assess the degree of crystallinity. For adsorbents used in reactive dye removal, XRD analysis can indicate whether the material is primarily crystalline, amorphous, or a combination of both. Studies on activated carbon adsorbents derived from teff straw have shown XRD patterns with a small peak indicating some crystalline structure, alongside broad diffraction patterns suggesting the presence of amorphous structures researchgate.netmdpi.com. The presence of amorphous structures is often considered advantageous for adsorption due to a less ordered arrangement that can provide more active sites mdpi.com. XRD analysis of calcium oxide modified fly ash, another adsorbent, confirmed the presence of silicon-aluminous material as a primary constituent and identified major crystalline mineralogical components like quartz eeer.org.

BET Surface Area Analysis for Porosity Assessment

BET (Brunauer–Emmett–Teller) surface area analysis is a standard technique used to quantify the specific surface area and pore characteristics of porous materials, which are critical factors influencing their adsorption capacity rsc.orgmdpi.commicromeritics.com. This method typically involves the adsorption of an inert gas, such as nitrogen, onto the surface of the material at a low temperature. The amount of gas adsorbed at different pressures is used to calculate the surface area and pore volume.

For adsorbents studied for the removal of reactive yellow dyes, BET analysis provides valuable data on their textural properties. For example, activated carbon derived from teff straw used for Reactive Yellow 145 removal was found to have a specific surface area of 45.8 m²/g in one study dntb.gov.ua and a significantly higher BET surface area of 627.7 m²/g in another, highlighting the impact of preparation conditions mdpi.com. Hybrid polypropylene/metal hydroxide (B78521) microparticles used for Reactive Yellow 145 adsorption showed a specific surface area of 16.45 m²/g, a total pore volume of 0.071 cm³/g, and an average pore radius of 5.5 nm, indicating a mesoporous structure favorable for adsorption nih.gov.

The BET surface area and pore volume of adsorbents can change after the adsorption process, typically showing a decrease as dye molecules occupy the adsorption sites within the pores gnest.org. This reduction in surface area and pore volume after adsorption further supports the role of these textural properties in the dye removal mechanism gnest.org.

Here is a table summarizing some BET surface area findings for adsorbents used in reactive dye removal from the search results:

Adsorbent MaterialTarget DyeBET Surface Area (m²/g)Reference
Teff Straw Activated CarbonReactive Yellow 14545.8 dntb.gov.ua
Teff Straw Activated Carbon (Optimized)Reactive Yellow 145627.7 mdpi.com
Hybrid Polypropylene/Metal Hydroxide MicroparticlesReactive Yellow 14516.45 nih.gov
Mixed Fruit Peel Waste (before adsorption)Sunset Yellow FCF2.5 gnest.org
Mixed Fruit Peel Waste (after adsorption)Sunset Yellow FCF0.2 gnest.org
Bamboo Fiber Activated CarbonCrystal Violet2892 nih.gov
Modified Coal-Base Activated CarbonPAHs1062 mdpi.com
Iron-Modified Coal-Base Activated CarbonPAHs1079.67 mdpi.com

Advanced Sensor Technologies for Real-time this compound Monitoring

Advanced sensor technologies are increasingly being developed for the real-time monitoring of various chemical and biological species in diverse environments advancedtech.comnih.govmdpi.compreprints.orgnih.gov. These technologies often leverage principles from engineering, chemistry, biology, and physics to create devices capable of detecting and quantifying analytes with high sensitivity and specificity nih.govpreprints.org. The goal of real-time monitoring is to provide continuous or near-continuous data on the concentration or presence of a target substance, enabling rapid response and better process control or environmental management advancedtech.comnih.govnih.gov.

Examples of advanced sensor technologies include optical sensor systems, biosensors, and wearable sensors nih.govmdpi.compreprints.org. Optical sensors can be based on various principles, including labeled, label-free, and real-time monitoring types, and are used for molecular recognition mdpi.com. Biosensors integrate a biological recognition element, such as enzymes or antibodies, with a transducer to convert a biological interaction into a measurable signal preprints.org. Wearable sensors are being developed for continuous monitoring of physiological parameters and other substances in bodily fluids nih.govnih.gov.

Reactive Yellow 143 in Textile Processing Research and Environmental Implications

Dyeing Efficiency, Fixation Studies, and Hydrolysis Rates for Reactive Yellow 143 on Various Substrates (e.g., Cellulose (B213188), Wool)

Reactive dyes achieve colorfastness by forming covalent bonds with the hydroxyl groups in cellulosic fibers iwaponline.commdpi.com. Despite this intended reaction, a considerable percentage of reactive dyes, estimated to be around 10-50%, can remain unfixed on the fibers and are subsequently wasted during the dyeing process ajol.infomdpi.com. This unfixed dye contributes significantly to the color pollution in textile effluents ajol.infodut.ac.za.

Studies on reactive dye fixation rates on cellulose fibers indicate that even under optimal conditions, monochlorotriazine reactive dyes exhibit fixation rates of 55-70%, while bifunctional reactive dyes can achieve rates ranging from 70% to 85% mdpi.com. The low fixation rate is a major disadvantage of using reactive dyes ajol.info.

Hydrolysis is a competing reaction during reactive dyeing, where the reactive group of the dye reacts with water instead of the fiber. This leads to the formation of hydrolyzed dye, which does not bind to the fiber and is also discharged in the effluent mdpi.comresearchgate.net. Real-time monitoring systems, such as those combining flow injection analysis (FIA) and high-performance liquid chromatography (HPLC), have been developed to simultaneously monitor reactive dye exhaustion (uptake by the fiber) and hydrolysis during the dyeing process p2infohouse.org.

While specific data on the dyeing efficiency, fixation studies, and hydrolysis rates specifically for this compound on various substrates like cellulose and wool were not extensively detailed in the search results, the general principles and challenges associated with reactive dyes on cellulosic fibers apply ajol.infomdpi.com. The fixation rate of reactive dyes is influenced by factors such as dyeing temperature, inorganic salt concentration, and bath ratio google.com.

Characterization of Unfixed Dye and Hydrolyzed Dye in Effluents from this compound Dyeing Processes

Hydrolyzed reactive dyes are particularly problematic to remove from wastewater using conventional treatment methods sdc.org.ukpsu.edu. The composition of textile effluents from reactive dyeing also includes salts, auxiliary chemicals, and other pollutants, contributing to high levels of total dissolved solids (TDS), suspended solids (SS), and fluctuating pH researchgate.netnih.govd-nb.info.

Membrane filtration processes, such as ultrafiltration (UF) and nanofiltration (NF), have shown promise in separating hydrolyzed dye and dyeing auxiliaries from reactive dye bath effluents, thereby reducing color and COD content dut.ac.za. Nanofiltration, in particular, has demonstrated high rejection rates ( > 90%) for COD, TOC, and color in treated reactive dye effluents dut.ac.za.

Research on Novel Dyeing Auxiliaries and Their Impact on this compound Discharge Minimization

Minimizing the discharge of reactive dyes like this compound into effluents is a key environmental concern. Research efforts are focused on developing novel dyeing auxiliaries and optimizing dyeing processes to improve dye fixation and reduce the amount of unfixed and hydrolyzed dye in wastewater google.comgoogle.com.

While specific novel auxiliaries for this compound were not detailed, general approaches for reducing reactive dye discharge include:

Developing reactive dye compositions with higher fixation rates google.comgoogle.com.

Optimizing dyeing parameters such as temperature, salt concentration, and pH d-nb.infop2infohouse.org.

Exploring environmentally friendly auxiliaries and processes, such as the use of green solvents or ionic liquids scitepress.org.

The goal of these research efforts is to achieve higher dye exhaustion and fixation, leading to less dye being released into the effluent and consequently reducing the environmental impact of textile dyeing google.comgoogle.com.

Application of Artificial Intelligence and Machine Learning in Dyeing Process Optimization and Color Prediction Utilizing this compound Data

In the context of reactive dyeing, AI and ML models can be used to:

Optimize dyeing parameters to improve dye exhaustion and fixation rates, potentially reducing unfixed dye discharge scitepress.orgticaret.edu.tr.

Predict the final color of dyed fabric from wet samples, which is challenging due to the color change that occurs upon drying ncsu.edufibre2fashion.com. This can help reduce waste caused by color errors ncsu.edufibre2fashion.com.

Develop accurate color matching systems and predict dyeing recipes ticaret.edu.trbimsa.net.

While specific applications of AI and ML directly utilizing this compound data were not prominently found in the search results, the general principles and successful applications of these technologies in optimizing reactive dyeing processes and color prediction using data from various reactive dyes, including Reactive Yellow 145 mdpi.comdergipark.org.tr, are highly relevant and indicate the potential for similar applications with this compound.

Emerging Research Directions and Future Perspectives for Reactive Yellow 143

Development of Sustainable and Green Remediation Technologies for Reactive Yellow 143

The development of sustainable and green remediation technologies for this compound is a key area of current research. Adsorption using low-cost and eco-friendly biosorbents has shown promise. For instance, activated carbon derived from teff straw has demonstrated high removal efficiency for RY145 (a closely related reactive yellow dye), achieving up to 97-98.71% removal under optimized conditions. researchgate.netmdpi.comdntb.gov.uaiwaponline.com This material is highlighted as a promising and reusable alternative to commercial activated carbon. researchgate.netdntb.gov.uaiwaponline.com

Another sustainable approach involves the use of microbial biosorbents and biodegradation. Ureolytic mixed microorganism culture (UMC) has been investigated for the biosorption of Reactive Yellow 145, showing an 84.5% removal efficiency under optimal conditions. gnest.org Biological treatment methods, including the use of bacterial consortia, have also shown high decolorization rates for Reactive Yellow 145, with one study reporting 98.78% decolorization by a mixed culture of Enterobacter asburiae and Enterobacter cloacae. researchgate.net These biological approaches are considered eco-friendly alternatives for removing dye pollutants from wastewater. gnest.orgresearchgate.net

Advanced Oxidation Processes (AOPs) are also being explored as green technologies for dye removal, generating highly reactive radicals that can degrade complex dye molecules. While the search results specifically mention AOPs for other reactive dyes, the principle applies to this compound as well, indicating a future research direction. Photocatalytic degradation using materials like ZnO and supported (Co, Ni)3O4/Al2O3 co-catalysts has been investigated for the removal of Reactive Yellow 14 and Reactive Yellow 145, respectively, showing the potential of these methods to break down the dye structure. researchgate.netscirp.org

Research findings on sustainable and green remediation technologies for Reactive Yellow 145 include:

TechnologyMaterial/OrganismRemoval Efficiency (Optimized)Key FindingsSource
AdsorptionTeff Straw Activated Carbon (TSAC)97-98.71%Low-cost, eco-friendly, reusable bio-adsorbent. Fits Langmuir isotherm and pseudo-second-order kinetics. researchgate.netdntb.gov.uaiwaponline.com
BiosorptionUreolytic Mixed Microorganism Culture (UMC)84.5%Promising and alternative environmentally friendly biosorbent. Fits Langmuir and pseudo-second-order models. gnest.org
BiodegradationE. asburiae and E. cloacae Consortium98.78%Efficient decolorization under static conditions. researchgate.net
PhotocatalysisZnONot specified for RY143; shown for RY14Effective decolorization under UV-A light. Follows pseudo-first-order kinetics. scirp.org
Photocatalysis and AdsorptionSupported (Co, Ni)3O4/Al2O3 co-catalystInvestigated for RY145Shows potential for both adsorption and photocatalytic removal. researchgate.net

Integration of Advanced Analytical Techniques for Comprehensive Understanding of Transformation Pathways

Understanding the transformation pathways of this compound during remediation is crucial for evaluating the effectiveness and safety of treatment processes. Advanced analytical techniques play a vital role in identifying intermediate and final degradation products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) have been used to analyze the degradation of reactive yellow dyes and identify breakdown products. researchgate.netkwarastatepolytechnic.edu.ng For instance, GC-MS analysis of biodegraded reactive yellow dye revealed the presence of low molecular weight compounds such as 2-methyl 3-hydroxypyrone and 1-hydroxy 2,4dichloro benzene (B151609). kwarastatepolytechnic.edu.ng

Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-visible spectrophotometry are also employed to monitor dye decolorization and analyze transformation products. researchgate.net The integration of multiple analytical approaches, including chemical, morphological/microchemical, ecotoxicological, and biochemical techniques, is considered crucial for obtaining a complete picture of environmental problems and optimizing management strategies. mdpi.com Future research should focus on applying these advanced techniques specifically to this compound to comprehensively map its degradation pathways across various treatment technologies.

Interdisciplinary Approaches to Address Complex this compound Challenges

Addressing the complex challenges posed by this compound pollution requires interdisciplinary collaboration. This involves integrating expertise from chemistry, biology, environmental science, engineering, and modeling. For example, research on the biodegradation of reactive dyes often involves microbiologists, chemists, and environmental engineers working together to identify effective microorganisms, understand degradation mechanisms, and design bioremediation systems. researchgate.netresearchgate.netresearchgate.net

The development of sustainable remediation technologies, such as bio-adsorbents and integrated AOPs with biological methods, inherently requires an interdisciplinary approach, combining knowledge of material science, chemical processes, and biological interactions. researchgate.net Furthermore, assessing the ecotoxicological impact of this compound and its transformation products necessitates collaboration between chemists who identify the substances and ecotoxicologists who evaluate their effects on organisms. mdpi.com The call for interdisciplinary green chemistry approaches to design less hazardous chemicals and processes in the textile industry highlights the need for collaboration across different scientific and engineering disciplines to prevent pollution at the source. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Reactive Yellow 143, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. To ensure reproducibility, document exact molar ratios, reaction times, and purification steps (e.g., column chromatography or recrystallization). Include validation via HPLC to confirm purity (>95%) and NMR/FT-IR for structural verification. Always cross-reference protocols with established literature and provide supplementary data on solvent batches and equipment calibration .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what validation criteria should be applied?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~420 nm) identifies chromophore stability, while FT-IR confirms functional groups (e.g., azo bonds at ~1500 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight. For validation, compare spectra with published databases and use triplicate measurements to assess precision. Include error margins (e.g., ±2 nm for λmax) and baseline correction protocols to minimize noise .

Q. How does pH influence the stability of this compound in aqueous solutions, and what experimental protocols are recommended to assess this?

  • Methodological Answer : Conduct kinetic studies by incubating the dye in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis absorbance at timed intervals (0, 24, 48 hrs). Use pseudo-first-order kinetics to calculate rate constants. Validate with LC-MS to identify degradation byproducts. Control for ionic strength and dissolved oxygen, as these may confound results .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported quantum yield values for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, excitation wavelength, or instrument calibration. Standardize measurements using a reference dye (e.g., quinine sulfate) and report detailed instrument settings (slit widths, detector sensitivity). Perform meta-analyses of existing data to identify outliers and contextualize results with environmental factors (e.g., temperature, oxygen levels) .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the degradation pathways of this compound under UV exposure?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies and identify vulnerable sites (e.g., azo bonds). Validate predictions with LC-MS/MS fragmentation patterns. Correlate computational HOMO-LUMO gaps with experimental UV-Vis spectra. Employ software like Gaussian or ORCA with solvent-effect corrections. Publish raw computational input/output files for reproducibility .

Q. What methodological considerations are critical when designing cross-disciplinary studies to evaluate the ecotoxicological effects of this compound metabolites?

  • Methodological Answer : Combine toxicology (e.g., Daphnia magna LC50 assays) with analytical chemistry (metabolite quantification via UPLC-QTOF). Use factorial design to test interactions between metabolites and environmental variables (pH, organic matter). Ensure ethical compliance for live-organism testing (e.g., OECD guidelines) and share datasets in repositories like Zenodo for transparency. Address data anonymization if human health impacts are studied .

Guidance for Data Interpretation and Reporting

  • Handling Contradictions : Apply triangulation by combining experimental, computational, and literature data. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of conflicting results .
  • Reproducibility : Archive raw data (e.g., spectra, chromatograms) in FAIR-compliant formats. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.